Compound Description: (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, also known as Idelalisib, is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta isoform (PI3Kδ). Idelalisib has been approved for the treatment of certain types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL). [ [], [], [] ] This compound blocks constitutive PI3K signaling, leading to decreased phosphorylation of Akt and other downstream effectors. This results in an increase in poly(ADP-ribose) polymerase and caspase cleavage, ultimately inducing apoptosis in malignant B-cells. [ [] ] Idelalisib exhibits favorable pharmacokinetic properties for inhaled delivery and has shown efficacy in improving lung function in a rodent model of pulmonary inflammation, suggesting its potential as a therapeutic candidate for Chronic Obstructive Pulmonary Disease (COPD). [ [] ] Various polymorphic forms of Idelalisib and its hydrochloride salt have been identified and characterized. [ [], [] ]
Relevance: (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one (Idelalisib) is directly synthesized from (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one [ [], [], [], [], [] ]. The synthesis involves a nucleophilic substitution reaction between (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one and a purine derivative. [ [] ] The main structural difference between the two compounds is the presence of the 9H-purin-6-yl group attached to the amino group in Idelalisib. This modification is crucial for the compound's PI3Kδ inhibitory activity.
Compound Description: (S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazoline-2-yl)propyl]-isobutyl carbamate is an intermediate in the synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one. [ [] ] This compound is formed during the cyclization of a precursor molecule (compound represented as formula (V) in the paper) under the action of trimethylchlorosilane. [ [] ]
Relevance: (S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazoline-2-yl)propyl]-isobutyl carbamate is a direct precursor to (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one. [ [] ] The key difference lies in the presence of the isobutyl carbamate protecting group on the amino group. This protecting group is removed in a subsequent step (BOC deprotection through acid) to yield the target compound, (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one. [ [] ]
(Z)-2-fluoro-6-nitro-N-phenylbenzimidoyl chloride
Compound Description: (Z)-2-fluoro-6-nitro-N-phenylbenzimidoyl chloride is an intermediate used in the synthesis of Idelalisib, though this specific synthetic route is reported to have drawbacks like low yields and sensitivity to moisture. [ [] ] It is prepared by refluxing 2-fluoro-6-nitro-N-phenylbenzamide with an excess of thionyl chloride. [ [] ]
Relevance: (Z)-2-fluoro-6-nitro-N-phenylbenzimidoyl chloride is part of an alternative synthetic pathway for Idelalisib, which ultimately utilizes (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one as a precursor. [ [] ] Although not directly related structurally, this compound highlights the different approaches used in the synthesis of Idelalisib.
Compound Description: (S)-[1-(2-fluoro-6-nitro-benzoy)phenylaminocarbonyl]propyl)carbamic acid tert-butyl ester is another intermediate in a specific Idelalisib synthesis route. [ [] ] This route has drawbacks related to low yields and purification difficulties due to the sensitivity of the imidoyl chloride intermediate. [ [] ]
Relevance: (S)-[1-(2-fluoro-6-nitro-benzoy)phenylaminocarbonyl]propyl)carbamic acid tert-butyl ester is part of the same alternative synthetic pathway for Idelalisib as (Z)-2-fluoro-6-nitro-N-phenylbenzimidoyl chloride, which eventually leads to the utilization of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one as a key precursor. [ [] ] Again, this compound emphasizes the various approaches and intermediates involved in Idelalisib synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.